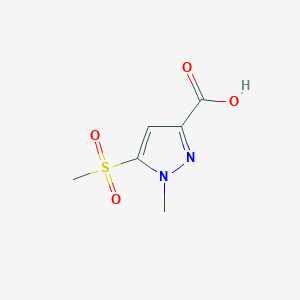

1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid

Description

1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-derived compound featuring a methyl group at position 1, a methylsulfonyl group at position 5, and a carboxylic acid moiety at position 3. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid and influencing the compound’s solubility and reactivity. This structure is commonly synthesized via hydrolysis of ester precursors under basic conditions, as seen in analogous pyrazolecarboxylic acid preparations . The compound’s bifunctional nature (carboxylic acid and sulfonyl groups) makes it a versatile scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors targeting cyclooxygenase (COX) and histone deacetylase (HDAC) .

Properties

Molecular Formula |

C6H8N2O4S |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

1-methyl-5-methylsulfonylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C6H8N2O4S/c1-8-5(13(2,11)12)3-4(7-8)6(9)10/h3H,1-2H3,(H,9,10) |

InChI Key |

AEMYVNNPAZXPAH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate pyrazole derivatives with methylsulfonyl chloride under basic conditions, followed by carboxylation reactions to introduce the carboxylic acid group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that 1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary assays have demonstrated its potential in inhibiting cancer cell proliferation across multiple cancer types, including breast, ovarian, and lung cancers .

Case Study: Anticancer Activity

In a study involving cell-based assays on eight tumor cell lines (e.g., MCF7 for breast cancer), the compound displayed promising results in reducing cell viability, indicating its potential as an anticancer agent .

Synthetic Applications

1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid can be synthesized through various methods, which include:

- Condensation Reactions : Utilizing active methylene reagents and substituted hydrazines to form pyrazole derivatives.

- Functionalization Techniques : Modifying existing pyrazole structures to enhance biological activity or alter properties for specific applications.

Agricultural Applications

The compound has been explored for its potential use in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens. The unique structure allows for selective targeting of pests while minimizing damage to non-target species.

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Structure | Contains trifluoromethyl group; higher lipophilicity |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | Structure | Lacks the methylsulfonyl group; simpler structure |

| 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid | Structure | Propyl group instead of methylsulfonyl; different biological profile |

This comparison highlights the distinct features of 1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid, particularly its sulfonamide functionality, which may confer unique biological activities not present in other derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (-SO₂CH₃, -CF₃) increase carboxylic acid acidity, favoring ionic interactions in biological systems.

- Positional effects : Substituents at position 5 (e.g., -SO₂CH₃) optimize steric compatibility with enzyme active sites compared to position 3 .

- Aromatic vs. aliphatic substituents : Phenyl/thiophene groups enhance stacking interactions but reduce solubility .

Biological Activity

1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by relevant data tables and case studies.

Molecular Formula : C6H8N2O4S

Molecular Weight : 204.21 g/mol

Structure : The compound features a pyrazole ring with a methyl group and a methylsulfonyl group at the 5-position, along with a carboxylic acid functional group at the 3-position. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that 1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid exhibits several significant biological activities:

- Anticancer Activity : Compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell types, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) cells. Studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in vitro and in vivo .

- Anti-inflammatory Activity : Pyrazole derivatives have been recognized for their anti-inflammatory properties. For instance, compounds similar to 1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation .

- Antibacterial and Antiviral Properties : Some studies suggest that pyrazole derivatives possess antibacterial and antiviral activities, making them potential candidates for further development in treating infectious diseases .

The biological activity of 1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes such as COX-1 and COX-2 suggests it could be effective in managing inflammation and pain .

- Cell Cycle Modulation : Research has indicated that this compound can affect cell cycle progression, leading to increased apoptosis in cancer cells. For example, it was observed that certain concentrations could enhance caspase activity, a critical marker of apoptosis .

Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of various pyrazole derivatives, 1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid was tested against MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 1 μM, with morphological changes consistent with apoptosis observed at higher concentrations .

Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The compound showed IC50 values comparable to established anti-inflammatory drugs like diclofenac, indicating its potential as a therapeutic agent for inflammatory conditions .

Comparative Analysis

The following table compares the biological activities of 1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid with other related compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| 1-Methyl-5-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid | High | Moderate | Methylsulfonyl group enhances solubility |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Moderate | Low | Higher lipophilicity due to trifluoromethyl |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | Low | Moderate | Lacks methylsulfonyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.